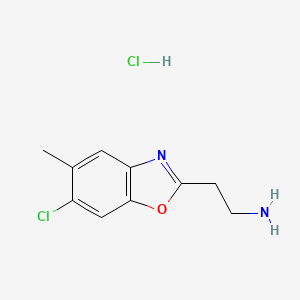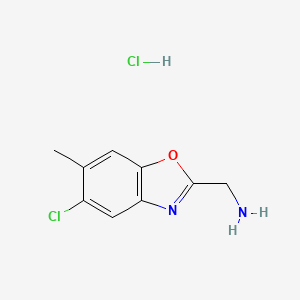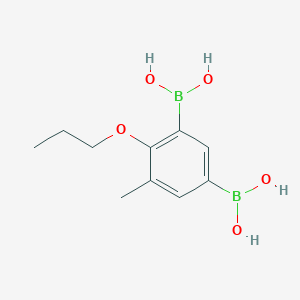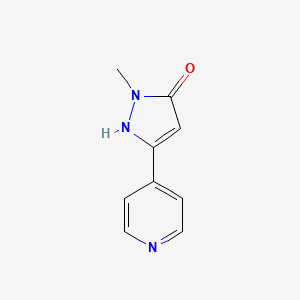
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
説明
“1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol” is a type of heterocyclic compound . It is part of the pyrazolo[3,4-b]pyridine family, which has been the subject of extensive research due to their potential in various biomedical applications .
Synthesis Analysis
The synthesis of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol and similar compounds often involves the use of synthetic strategies and approaches that have been reported in the literature . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is characterized by a five-membered heterocyclic moiety . This moiety is part of a larger family of compounds known as pyrazolopyridines . These compounds can present two isomeric structures .Chemical Reactions Analysis
The chemical reactions involving 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol are typically part of the process of synthesizing the compound . These reactions often involve the use of different synthetic strategies and approaches .科学的研究の応用
Proton Transfer and Photoreactivity Studies
Studies on derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 2-(1H-pyrazol-5-yl)pyridine (PPP) and its variants, have shown three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These photoreactions are significant for understanding proton transfer mechanisms and have potential applications in photochemistry and molecular electronics (Vetokhina et al., 2012).
Crystal Structure and Computational Study
Research involving analogs of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has focused on their crystal structure and computational properties. These studies contribute to our understanding of molecular geometry and electronic properties, which are crucial in the design of new materials and pharmaceuticals (Shen et al., 2012).
Application in OLEDs
Derivatives of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol have been utilized in the development of orange-red iridium (III) complexes, showing promise in the field of organic light-emitting diodes (OLEDs). The high efficiency and distinct photoluminescent emissions of these compounds demonstrate their potential for improving OLED technology (Su et al., 2021).
Synthesis of Novel Compounds
Research on new compounds derived from 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol, contributes to the synthesis of novel chemical entities with potential applications in various fields, including materials science and pharmaceuticals (Wu et al., 2012).
将来の方向性
The future directions for research on 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol could involve further exploration of its synthesis, properties, and potential biomedical applications. Given the interest in pyrazolopyridine derivatives, there is potential for further development and study of this compound .
特性
IUPAC Name |
2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWFFDMVASIGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
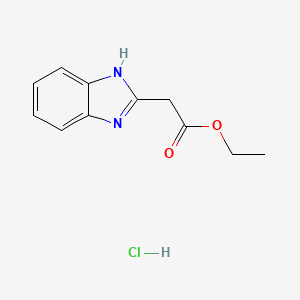
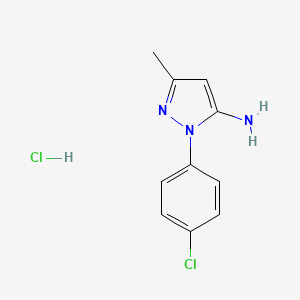

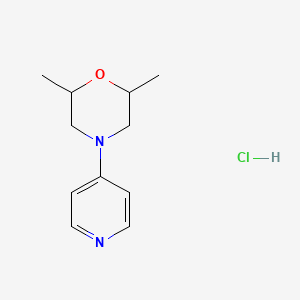
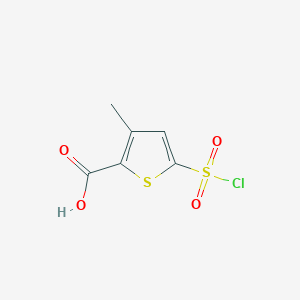
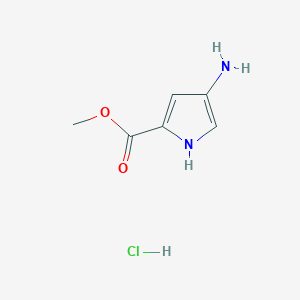
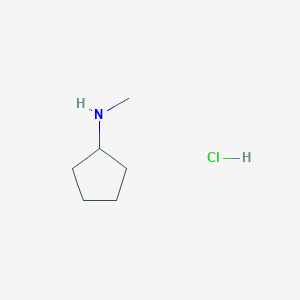
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)

![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)
